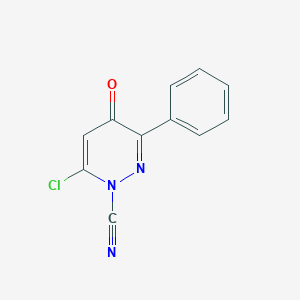
2-Chlor-1,3-Dimethylimidazoliniumchlorid
Übersicht
Beschreibung
2-Chloro-1,3-dimethylimidazolinium chloride is an organic compound with the molecular formula C5H10Cl2N2. It is a white to off-white crystalline powder that is hygroscopic and soluble in solvents such as chloroform, methanol, and water . This compound is known for its high chemical reactivity and is used as a precursor in the synthesis of various complex organic molecules .
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,3-dimethylimidazolinium chloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
2-Chloro-1,3-dimethylimidazolinium chloride is a carbene precursor . It is a highly reactive organic compound used to prepare various complex organic molecules .
Mode of Action
The compound is known for its high chemical reactivity. It can be used as a synthetic intermediate for the preparation of 2,2-difluoro-1,3-dimethylimidazolidine . This new fluorinating agent can be used to introduce fluorine atoms into organic functional molecular structures .
Biochemical Pathways
It is used in the synthesis of organic azides from primary amines, and as a reagent for aza-henry reactions .
Result of Action
As a carbene precursor, 2-Chloro-1,3-dimethylimidazolinium chloride plays a crucial role in the synthesis of various complex organic molecules . For instance, it can be used as a synthetic intermediate for the preparation of 2,2-difluoro-1,3-dimethylimidazolidine .
Action Environment
The action of 2-Chloro-1,3-dimethylimidazolinium chloride can be influenced by various environmental factors. For instance, it is known to be hygroscopic . Therefore, it should be stored under an inert atmosphere and in a freezer, under -20°C . This ensures its stability and efficacy.
Vorbereitungsmethoden
The synthesis of 2-Chloro-1,3-dimethylimidazolinium chloride typically involves the reaction of 1,3-dimethylimidazolidinone with a chlorinating agent. One common method involves heating a mixture of 1,3-dimethylimidazolidinone and phosgene at 140°C for several hours . The reaction mixture is then cooled to room temperature, and the product is precipitated by adding a solvent such as 1,4-dioxane. The precipitate is collected by filtration, washed with solvents like 1,4-dioxane and ether, and dried under vacuum to obtain the final product .
Industrial production methods may vary, but they generally follow similar principles, involving the chlorination of 1,3-dimethylimidazolidinone under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Chloro-1,3-dimethylimidazolinium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted imidazolinium compounds. Common reagents include amines and alcohols.
Oxidation and Reduction Reactions: It can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It is used in peptide synthesis as a coupling reagent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with amines can yield substituted imidazolinium salts, while coupling reactions can produce peptides .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1,3-dimethylimidazolinium chloride is unique due to its high reactivity and versatility in various chemical reactions. Similar compounds include:
2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate: Used in similar coupling reactions but with different counterions.
Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate: Another coupling reagent with different structural features.
2-Chloro-1-methylpyridinium iodide: Used in similar applications but with a different core structure.
These compounds share some functional similarities but differ in their specific applications and reactivity profiles.
Eigenschaften
IUPAC Name |
2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN2.ClH/c1-7-3-4-8(2)5(7)6;/h3-4H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBBXVHGVADBHA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC[N+](=C1Cl)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958250 | |
| Record name | 2-Chloro-1,3-dimethylimidazolinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37091-73-9 | |
| Record name | 2-Chloro-1,3-dimethylimidazolinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037091739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,3-dimethylimidazolinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1,3-dimethylimidazolidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1,3-DIMETHYLIMIDAZOLINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56KA2A1U1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DMC primarily acts as a powerful dehydrating agent, similar to dicyclohexylcarbodiimide (DCC). [] Its interaction with target molecules, often alcohols or carboxylic acids, leads to the formation of reactive intermediates like esters or anhydrides. [, ] These intermediates can then undergo various reactions, including dehydration, chlorination, oxidation, reduction, and rearrangement. [] In carbohydrate chemistry, DMC is particularly useful for activating the anomeric center of unprotected sugars, facilitating glycosidic bond formation and other transformations. [, , , , ]
ANone:
A: DMC is sensitive to moisture and protic solvents, especially in the presence of a base, leading to its decomposition. [] It is recommended to store DMC in a desiccated environment, preferably under a nitrogen atmosphere, to ensure its stability. [] While generally considered non-toxic, handling with care is advised. [] DMC demonstrates good solubility in halogenated solvents like dichloromethane, acetonitrile, and DMF. []
ANone: While the provided research papers do not extensively discuss computational studies on DMC, such techniques could offer valuable insights into its reactivity, reaction mechanisms, and potential applications. For instance, quantum chemical calculations could elucidate transition states and intermediates involved in DMC-mediated reactions, providing a deeper understanding of its reactivity.
A: The research highlights the importance of storing DMC under anhydrous conditions to prevent decomposition. [] Utilizing appropriate packaging materials and maintaining a dry environment during handling are crucial for preserving its stability.
A: The development of DMC as a powerful dehydrating agent, comparable to DCC, marked a significant milestone in organic synthesis. [] Its introduction opened new avenues for achieving efficient dehydration reactions under mild conditions. Furthermore, the discovery of DMC's utility in carbohydrate chemistry, particularly its ability to activate unprotected sugars, has significantly impacted the field, enabling the synthesis of various complex glycosides and oligosaccharides. [, , , , , ]
A: DMC's versatility has fostered its application in various research areas. One prominent example is its use in the synthesis of glycoconjugates, which bridges organic chemistry and glycobiology. [, , , , , ] DMC enables the efficient construction of complex glycoconjugates, which are valuable tools for investigating biological processes involving carbohydrates. Moreover, DMC's application in synthesizing labeled carbohydrates, such as 13C-labeled levoglucosan, highlights its potential in analytical chemistry and biochemistry. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate](/img/structure/B118287.png)











![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)
